An In-depth Technical Guide on the Core Properties of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
An In-depth Technical Guide on the Core Properties of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold, with the chemical formula C₁₀H₁₁NO₂, represents a specific derivative within the broader class of benzoxazinones. While this particular compound (CAS No. 17959-90-9) is documented, detailed public-domain data regarding its specific basic properties, experimental protocols, and biological activities are scarce.[1] This guide, therefore, provides a comprehensive overview of the core 2H-1,4-benzoxazin-3(4H)-one structure and its derivatives as a foundational reference. The information presented is collated from various scientific sources and is intended to inform research and development efforts centered on this heterocyclic system.
Benzoxazine derivatives are recognized for their wide range of pharmacological activities, serving as crucial skeletons in the design of new biologically active compounds.[2] Their versatility has led to their investigation in various therapeutic areas, including as antimicrobial, antimycobacterial, antidiabetic, and antidepressant agents.[2][3]
Physicochemical Properties
| Property | 2H-1,4-Benzoxazin-3(4H)-one | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
| Molecular Formula | C₈H₇NO₂ | C₁₀H₁₃NO |
| Molecular Weight | 149.15 g/mol | 163.22 g/mol |
| CAS Number | 5466-88-6 | 58959-93-6 |
| Melting Point | 173-175 °C | Not available |
| Solubility | Methanol: 25 mg/mL (clear, colorless) | Not available |
| Predicted XlogP | Not available | 2.4[4] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not described in the available literature. However, general synthetic routes for 2H-1,4-benzoxazin-3(4H)-one derivatives provide a foundational methodology. A common approach involves the cyclization of a substituted 2-aminophenol with an α-haloacetyl halide.
General Experimental Protocol for the Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives:
-
Starting Materials: A substituted 2-aminophenol and chloroacetyl chloride (or a similar α-haloacetyl halide).
-
Reaction: The 2-aminophenol is dissolved in a suitable aprotic solvent, such as acetone or dichloromethane.
-
Base: An appropriate base, like sodium bicarbonate or triethylamine, is added to the solution to act as a scavenger for the hydrogen halide byproduct.
-
Acylation: Chloroacetyl chloride is added dropwise to the cooled reaction mixture.
-
Cyclization: After the initial acylation, the intermediate is heated to induce intramolecular cyclization, forming the benzoxazinone ring.
-
Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is then dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Hypothetical Workflow for the Synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one:
Biological Activities and Signaling Pathways
Direct experimental evidence for the biological activity of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not available in the current body of scientific literature. However, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives has been the subject of extensive research, revealing a wide spectrum of pharmacological properties.
Derivatives of this scaffold have been investigated for their potential as:
-
Anticancer Agents: Certain benzoxazinone derivatives have been shown to induce DNA damage in tumor cells, leading to apoptosis.[5] Some have also been identified as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator implicated in hematologic malignancies.[6]
-
Antimicrobial Agents: Various substituted benzoxazinones have demonstrated in vitro activity against a range of bacterial and fungal pathogens.[2]
-
Antidepressants: The structural similarity of some benzoxazinones to known psychoactive compounds has prompted investigations into their potential as antidepressant agents.[2]
-
Potassium Channel Activators: Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been patented for their use as potassium channel activating agents.[7]
The precise signaling pathways modulated by 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one remain to be elucidated. However, based on the activities of related compounds, potential mechanisms could involve the inhibition of key enzymes in cell proliferation and survival pathways, or the modulation of ion channel function. For example, the anticancer activity of some benzoxazinones is linked to the induction of DNA damage and subsequent activation of apoptotic pathways.
Illustrative Signaling Pathway (Apoptosis Induction):
Conclusion
While specific experimental data for 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one are limited, the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives represents a promising scaffold for the development of novel therapeutic agents. The information provided in this guide on the general properties, synthesis, and biological activities of this class of compounds serves as a valuable starting point for researchers and drug development professionals. Further investigation into the specific characteristics and mechanisms of action of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is warranted to fully explore its therapeutic potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. jocpr.com [jocpr.com]
- 3. oaji.net [oaji.net]
- 4. PubChemLite - 2,6-dimethyl-3,4-dihydro-2h-1,4-benzoxazine (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5420126A - 3,4-dihydro-2H-1,4-benzoxazine derivatives and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
